molecular formula C11H9N3O B3103669 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one CAS No. 1447607-59-1

5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one

Cat. No.: B3103669
CAS No.: 1447607-59-1
M. Wt: 199.21 g/mol
InChI Key: UKCQMDNEVRIZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one (CAS: 1447607-59-1) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and chemical biology. With a molecular formula of C11H9N3O and a molecular weight of 199.21 g/mol, this compound features a unique fused scaffold that combines a pyridine ring with a diazabicyclo[4.2.0]octadienone system, contributing to its rigid and planar structure . This specific architecture enhances binding specificity when interacting with biological targets, making it a valuable building block for the synthesis of more complex molecules . In research settings, this compound's rigid framework is exploited in the design and development of potential therapeutic agents. Studies on structurally similar pyridine derivatives have demonstrated their relevance as anti-angiogenic agents targeting VEGFR-2, a key receptor in pathological conditions like cancer . Furthermore, related bicyclic pyridinones are investigated for their role as modulators of enzymes like gamma-secretase, highlighting the potential of this chemical class in neuroscience and neurodegeneration research . The mechanism of action for this specific scaffold is suggested to involve interaction with molecular targets such as β-tubulin, inhibiting its function and thereby disrupting microtubule dynamics, a process crucial for cell division . Beyond medicinal chemistry, the compound's unique electronic and steric properties, conferred by its two nitrogen atoms and a ketone group, make it a candidate for exploration in materials science, including potential applications in optoelectronics . The synthesis of this compound can involve sophisticated catalytic methods, such as the homocoupling of terminal aryl alkynes followed by zipper annulation, utilizing catalysts like rhodium (I) complexes for high selectivity and efficiency . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-pyridin-4-yl-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11-10(7-3-5-12-6-4-7)8-1-2-9(8)13-14-11/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCQMDNEVRIZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C(=C21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857345
Record name 5-(Pyridin-4-yl)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447607-59-1
Record name 5-(Pyridin-4-yl)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction sequence includes head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This method is notable for its high selectivity and efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely to be employed. These methods allow for the efficient assembly of complex molecules in a single pot, reducing waste and saving time .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include rhodium complexes, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one involves its interaction with molecular targets such as β-tubulin. The compound binds to the active site of β-tubulin, inhibiting its function and thereby exerting its antibacterial and anticancer effects . The pathways involved include disruption of microtubule dynamics, which is crucial for cell division and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one with analogous pyridine-containing heterocycles from the Combi-Blocks catalog (). Key differences in structure, purity, and functional groups are highlighted:

Compound ID Structure Purity Key Structural Features Potential Applications
QK-7656 This compound 95% Bicyclic framework with dual nitrogen atoms, ketone group, pyridinyl substituent Kinase inhibitors, OLED materials
SS-3851 1-Pyridin-3-yl-cyclopropylamine 95% Cyclopropane ring fused to pyridine, amine functional group Neurotransmitter analogs
QG-6892 1-(Pyridin-2-yl)-1,4-diazepane 95% Seven-membered diazepane ring with pyridinyl substituent GPCR modulators
QA-6928 1-Pyridin-3-yl-1,4-diazepane 98% Diazepane ring with pyridin-3-yl group, higher purity Antidepressant candidates
QB-4586 3-(Pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one 95% Oxadiazolone ring fused to pyridine, electron-deficient heterocycle Antimicrobial agents

Key Observations:

Structural Complexity: QK-7656’s bicyclic system confers rigidity and planarity, distinguishing it from monocyclic analogs like SS-3851 or QB-4585. This enhances its suitability for applications requiring precise molecular interactions (e.g., enzyme inhibition) . Diazepane-containing compounds (QG-6892, QA-6928) exhibit conformational flexibility, enabling adaptation to diverse binding pockets in biological targets.

Functional Group Variation: QK-7656’s ketone group introduces polarity and hydrogen-bonding capability, contrasting with SS-3851’s amine group or QB-4586’s oxadiazolone.

Electronic Properties :

  • The electron-deficient oxadiazolone ring in QB-4586 may enhance reactivity in nucleophilic substitutions, whereas QK-7656’s conjugated bicyclic system could improve charge transport in optoelectronic materials.

Research Findings and Implications

  • Medicinal Chemistry : QK-7656’s bicyclic scaffold mimics privileged structures in kinase inhibitors (e.g., imatinib analogs), where rigidity improves target selectivity. In contrast, diazepane derivatives (QG-6892, QA-6928) are explored for CNS disorders due to blood-brain barrier permeability .
  • Material Science : QK-7656’s planar structure and extended π-system make it a candidate for organic semiconductors, whereas cyclopropane-containing SS-3851 is less studied in this context.

Biological Activity

5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 1447607-59-1

The compound features a bicyclic structure that includes a pyridine ring and a diazabicyclo octadiene framework, which is crucial for its interaction with biological targets.

Target Interaction

Research indicates that compounds similar to this compound may interact with various cellular targets, particularly β-tubulin , a protein essential for cell division. The inhibition of β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity

The compound has shown promising antimicrobial and anticancer activities , suggesting its potential as a therapeutic agent. Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer models .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

These results indicate that the compound could be a candidate for further development as an anticancer drug.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound has the potential to be developed into an antimicrobial agent.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. One common method includes the use of terminal aryl alkynes and a rhodium(I) complex as a catalyst, followed by head-to-tail homocoupling and zipper annulation reactions .

Q & A

Q. What are the common synthetic routes for 5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions or coupling of pyridine derivatives with diazabicyclic precursors. For example, refluxing in ethanol with stoichiometric equivalents of reactants (e.g., 3,5-diaryl-4,5-dihydropyrazole) under controlled pH can yield the target compound . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance reactivity, while ethanol aids in recrystallization .
  • Temperature control : Prolonged reflux (2–4 hours) improves yield but risks decomposition; lower temperatures (50–60°C) may stabilize intermediates.
  • Catalyst screening : Acidic/basic conditions (e.g., NaOCH₃ in dioxane) influence reaction rates and regioselectivity .
  • Statistical design : Use factorial experiments to test variables (time, solvent ratios) systematically .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework and pyridinyl substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves stereoelectronic effects and bond angles in crystalline forms .
  • HPLC with UV detection : Assess purity using a buffered mobile phase (e.g., ammonium acetate, pH 6.5) .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

Methodological Answer:

  • Recrystallization : Use DMF-EtOH (1:1) to remove polar impurities .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates diastereomers.
  • HPLC : Reverse-phase C18 columns resolve closely related analogs .

Q. What are the key considerations in scaling up the synthesis from milligram to gram scale?

Methodological Answer:

  • Heat dissipation : Use jacketed reactors to manage exothermic reactions during cyclization.
  • Solvent volume : Maintain a 1:10 substrate-to-solvent ratio to avoid viscosity issues.
  • Batch reproducibility : Implement QC checkpoints (TLC, FTIR) at intermediate stages .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this bicyclic compound in different solvent environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Model solvation effects (e.g., polar solvents stabilize charge-separated transition states).
  • Solvent parameter databases : Use Kamlet-Taft or Hansen solubility parameters to correlate reactivity with solvent polarity .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

  • Replicate experiments : Use randomized block designs with split plots to account for pH variability .
  • Control variables : Fix temperature and ionic strength while titrating pH (e.g., acetic acid/ammonium acetate buffer) .
  • Statistical analysis : Apply ANOVA to distinguish systematic errors from true pH-dependent degradation .

Q. How to design a study assessing the compound's interaction with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Molecular docking : Align the compound’s structure with protein active sites (e.g., PyMOL, AutoDock) .

Q. How to investigate the environmental fate of this compound using isotopic labeling?

Methodological Answer:

  • Synthesize ¹³C/¹⁵N-labeled analogs : Track degradation pathways via LC-MS/MS in simulated ecosystems .
  • Microcosm studies : Expose soil/water samples to labeled compound and monitor abiotic (hydrolysis, photolysis) and biotic (microbial metabolism) transformations .

Q. What role does stereoelectronic effects play in the compound’s reactivity, and how can this be experimentally validated?

Methodological Answer:

  • X-ray crystallography : Compare bond lengths/angles in reactive vs. inert conformers .
  • Kinetic isotope effects : Substitute deuterium at critical positions to probe hyperconjugative stabilization .
  • Electron density maps : Use DFT-derived ESP maps to identify electrophilic hotspots .

Q. How to integrate multi-omics approaches to study the compound’s systemic effects in model organisms?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-exposure.
  • Proteomics : SILAC labeling to quantify protein abundance changes.
  • Metabolomics : LC-HRMS to map metabolic flux alterations (e.g., TCA cycle intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one
Reactant of Route 2
5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.